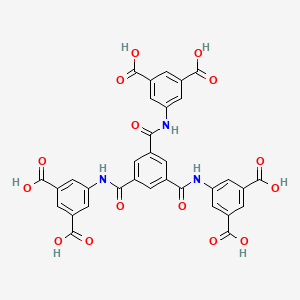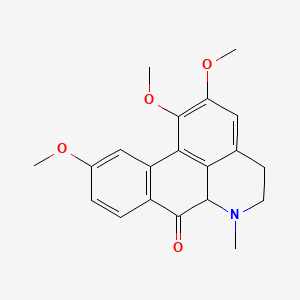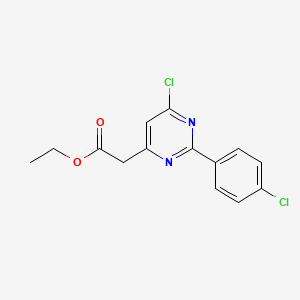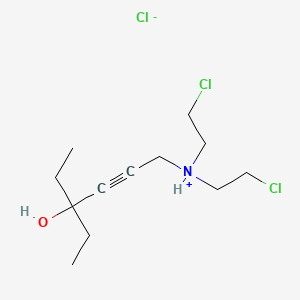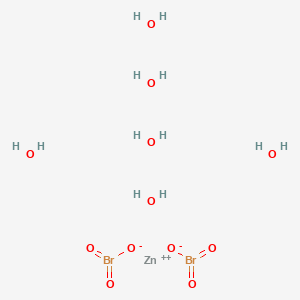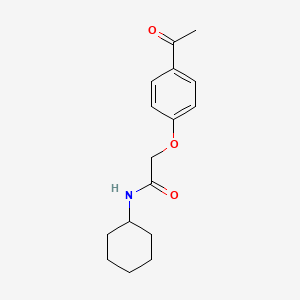![molecular formula C19H42N2O B13731045 N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine CAS No. 42443-72-1](/img/structure/B13731045.png)
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine: is an organic compound with the molecular formula C19H42N2O and a molecular weight of 314.55 g/mol . It is characterized by the presence of a diamine group and an isotridecyloxy group attached to a propane backbone. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine typically involves the reaction of isotridecyl alcohol with 3-chloropropylamine under basic conditions to form the intermediate, which is then further reacted with 1,3-diaminopropane . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency .
化学反应分析
Types of Reactions: : N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.
Major Products: : The major products formed from these reactions include oxides, reduced amine derivatives, and substituted diamine compounds .
科学研究应用
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s diamine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes .
相似化合物的比较
Similar Compounds
- N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine
- N-[3-(Dodecyloxy)propyl]propane-1,3-diamine
- N-[3-(Hexadecyloxy)propyl]propane-1,3-diamine
Comparison: : N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is unique due to its specific isotridecyloxy group, which imparts distinct hydrophobic and steric properties compared to its analogs. This uniqueness makes it particularly effective in applications requiring specific molecular interactions and stability .
属性
CAS 编号 |
42443-72-1 |
|---|---|
分子式 |
C19H42N2O |
分子量 |
314.5 g/mol |
IUPAC 名称 |
N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3 |
InChI 键 |
YZGGABQGIYPLRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCOCCCNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



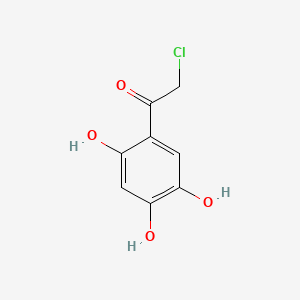
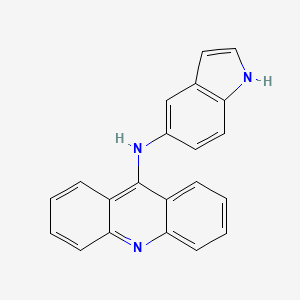
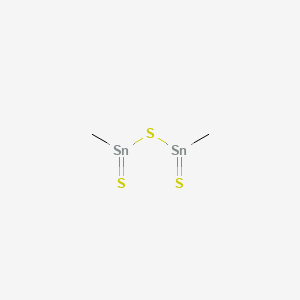
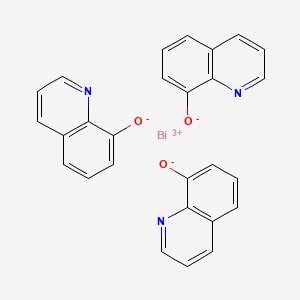
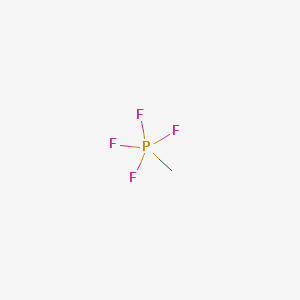

![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
